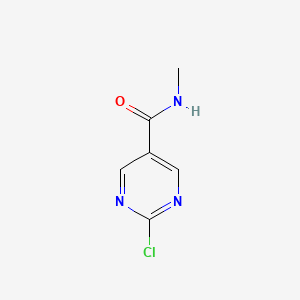
2-Chloro-N-methylpyrimidine-5-carboxamide
Vue d'ensemble
Description
2-Chloro-N-methylpyrimidine-5-carboxamide is a chemical compound with the CAS Number: 1360443-21-5 . It has a molecular weight of 171.59 and its IUPAC name is this compound . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C6H6ClN3O . The InChI code for the compound is 1S/C6H6ClN3O/c1-8-5(11)4-2-9-6(7)10-3-4/h2-3H,1H3,(H,8,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 171.59 , and a linear formula of C6H6ClN3O . The compound is typically stored in a refrigerated environment .Applications De Recherche Scientifique
Discovery of Antitumor Agents
2-Chloro-N-methylpyrimidine-5-carboxamide derivatives have shown potent antitumor activity. One derivative, BMS-354825, has been identified as a dual Src/Abl kinase inhibitor with excellent antiproliferative activity against both hematological and solid tumor cell lines. It demonstrated complete tumor regressions and low toxicity at multiple dose levels in a K562 xenograft model of chronic myelogenous leukemia (CML), indicating its potential as a robust candidate for oncology indications (Lombardo et al., 2004).
Kinase Inhibition for Disease Treatment
Derivatives of this compound have been used to create selective inhibitors of calcium-dependent protein kinase-1 from both Toxoplasma gondii and Cryptosporidium parvum. These compounds exhibit low nanomolar inhibitory potencies against the target enzymes and have shown submicromolar activities in T. gondii cell proliferation assays while being non-toxic to mammalian cells (Zhang et al., 2014).
Synthesis of Novel Compounds
This compound serves as a key precursor in the synthesis of a broad range of novel compounds with potential biological activities. For instance, it has been used in the synthesis of Dasatinib, an antitumor agent, showcasing its versatility and importance in medicinal chemistry (Zang Jia-liang et al., 2009). Additionally, it has been involved in the synthesis of new pyridine-2,6-carboxamide-derived Schiff bases, indicating its role in creating antimicrobial agents (Al-Omar & Amr, 2010).
Molecular Studies
The compound has also been a subject of molecular studies, such as the investigation of the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. This highlights its role in understanding the structural aspects of biologically significant molecules (Yokoyama et al., 1979).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-N-methylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-8-5(11)4-2-9-6(7)10-3-4/h2-3H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSANBRZHHDSSSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743277 | |
| Record name | 2-Chloro-N-methylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1360443-21-5 | |
| Record name | 2-Chloro-N-methylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-methylpyrimidine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B1511129.png)
![5H-Imidazo[5,1-a]isoindole-5-ethanol, 6-fluoro-alpha-(trans-4-hydroxycyclohexyl)-](/img/structure/B1511130.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-2-methyl-](/img/structure/B1511134.png)
![(2S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1511147.png)





![2,3-dihydro-6-[2-(1-piperidinyl)ethoxy]-1H-Pyrrolo[3,2-c]pyridine](/img/structure/B1511168.png)
